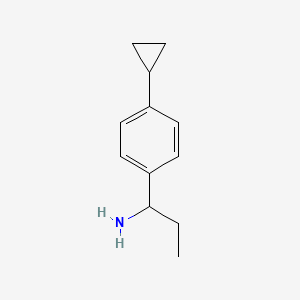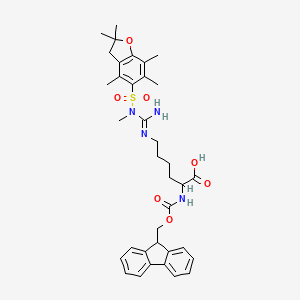
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(3-methyl-3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)hexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-HomoArg(Me,pbf)-OH is a modified amino acid derivative that incorporates the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is used extensively in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the Fmoc group enhances the compound’s hydrophobicity and aromaticity, which can promote the association of building blocks .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-HomoArg(Me,pbf)-OH typically involves the protection of the amino group with the Fmoc group and the side chain with the 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (pbf) groupThe pbf group is then introduced to protect the guanidino group of the homoarginine .
Industrial Production Methods
Industrial production of Fmoc-HomoArg(Me,pbf)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The purity of the final product is typically ensured through high-performance liquid chromatography (HPLC) and other analytical techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-diisopropylcarbodiimide).
Substitution Reactions: Introduction of various functional groups to the side chain.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Various electrophiles under basic conditions.
Major Products
The major products formed from these reactions include peptides with the desired sequence and functional groups, as well as deprotected intermediates ready for further coupling reactions .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and proteins. Its ability to protect the amino group during synthesis makes it a valuable tool for creating complex peptide sequences .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, Fmoc-HomoArg(Me,pbf)-OH is used in the development of peptide-based vaccines and diagnostic tools. Its ability to form stable peptide bonds makes it ideal for creating long-lasting therapeutic agents .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and coatings. Its hydrophobic and aromatic properties make it suitable for creating materials with specific properties .
Mécanisme D'action
The mechanism of action of Fmoc-HomoArg(Me,pbf)-OH involves the protection of the amino group with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The pbf group protects the guanidino group of the homoarginine, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of peptide structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Arg(pbf)-OH: Similar to Fmoc-HomoArg(Me,pbf)-OH but with a shorter side chain.
Fmoc-Lys(Boc)-OH: Contains a different protecting group (Boc) and is used for lysine residues.
Fmoc-Orn(Alloc)-OH: Used for ornithine residues with an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
Fmoc-HomoArg(Me,pbf)-OH is unique due to its longer side chain compared to Fmoc-Arg(pbf)-OH, which can provide additional flexibility and functionality in peptide synthesis. The presence of the pbf group also offers enhanced protection for the guanidino group, making it suitable for more complex synthetic applications .
Propriétés
Formule moléculaire |
C36H44N4O7S |
|---|---|
Poids moléculaire |
676.8 g/mol |
Nom IUPAC |
6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42) |
Clé InChI |
VNGKBRQOVBZBGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridine-3-carboxamide](/img/structure/B14769777.png)
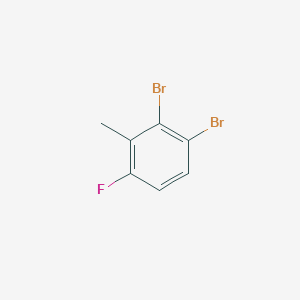
![N-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrimidine-5-carboxamide](/img/structure/B14769794.png)

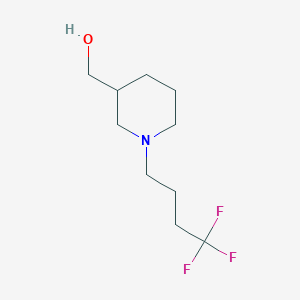
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B14769810.png)
![Methyl 7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-2-enoate](/img/structure/B14769817.png)

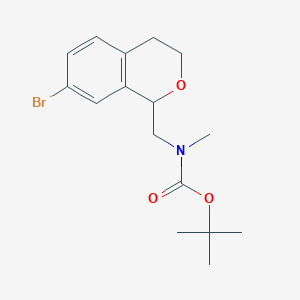
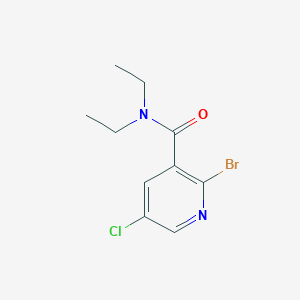
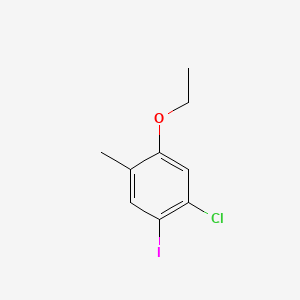
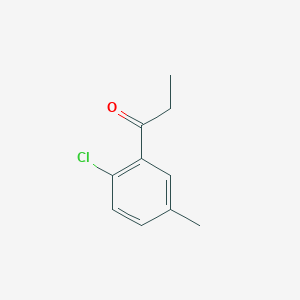
![(R)-N-[1-adamantyl-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14769848.png)
